ANG1005: A Technical Guide on the Mechanism of Action in Glioblastoma
ANG1005: A Technical Guide on the Mechanism of Action in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ANG1005, a peptide-drug conjugate designed for the treatment of glioblastoma. It details the molecule's mechanism of action, from its transport across the blood-brain barrier to its cytotoxic effects within tumor cells, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Concept: Overcoming the Blood-Brain Barrier
Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, largely due to the protective blood-brain barrier (BBB). The BBB is a specialized system of capillary endothelial cells that prevents most therapeutic agents from reaching the brain parenchyma.[1][2] Paclitaxel (B517696), a potent anti-cancer agent, is normally ineffective against glioblastoma because it is actively removed from the BBB by the P-glycoprotein (P-gp) efflux pump.[2][3]
ANG1005 is a novel drug conjugate engineered to circumvent this challenge. It consists of three molecules of the chemotherapeutic agent paclitaxel covalently linked to Angiopep-2, a 19-amino acid peptide vector.[4][5][6] This design leverages a physiological pathway to deliver paclitaxel to brain tumors.[1]
Mechanism of Action: A Dual-Targeting Approach
The mechanism of action of ANG1005 can be described in a two-step process: transport across the BBB and intracellular drug release and action.
Step 1: LRP1-Mediated Transcytosis Across the BBB
ANG1005's ability to cross the BBB is mediated by the low-density lipoprotein receptor-related protein 1 (LRP1).[7][8][9] LRP1 is highly expressed on the endothelial cells of the BBB and is also upregulated on malignant glioma cells.[10][11][12][13]
The Angiopep-2 peptide acts as a ligand for the LRP1 receptor.[14][15] The binding of ANG1005 to LRP1 initiates receptor-mediated transcytosis, a process that actively transports the entire conjugate from the bloodstream, across the endothelial cells, and into the brain parenchyma.[2][16] This transport mechanism effectively bypasses the P-gp efflux pump that typically expels paclitaxel.[3][6] Preclinical studies have demonstrated that this process significantly increases the delivery of paclitaxel to the brain.[3][17]
Step 2: Tumor Cell Uptake and Intracellular Paclitaxel Release
Once within the brain parenchyma, ANG1005 targets glioblastoma cells, which also overexpress the LRP1 receptor.[13][18] The conjugate binds to LRP1 on the tumor cell surface and is internalized through endocytosis.[4]
Inside the glioblastoma cell, the ANG1005 conjugate is trafficked to lysosomes. Within the acidic environment of the lysosome, esterase enzymes cleave the ester bonds linking paclitaxel to the Angiopep-2 peptide.[2][4] This releases the three active paclitaxel molecules into the cytoplasm.
The freed paclitaxel then exerts its well-established antineoplastic effect. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and disassembly.[2][6] This disruption of microtubule function leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis and tumor cell death.[2][3][6]
Quantitative Data Summary
The efficacy of ANG1005's transport and action has been quantified in several preclinical and clinical studies.
Table 1: Preclinical Brain Uptake and Efficacy
| Parameter | ANG1005 | Paclitaxel (Control) | Fold Increase | Reference |
| Brain Influx Transfer Coefficient (Kin) | 7.3 ± 0.2 x 10-3 mL/s/g | 8.5 ± 0.5 x 10-5 mL/s/g | 86-fold | [17] |
| In Vivo Brain/Metastases Uptake | - | - | 4 to 54-fold | [17] |
| Survival in U87 MG Xenograft Model | Significant Increase | - | - | [1][14] |
Table 2: Phase I/II Clinical Trial Data in Recurrent High-Grade Glioma
| Study Phase | Dose | Key Efficacy Endpoint | Result | Reference |
| Phase I | ≥ 300 mg/m² | Disease Control Rate (Stable Disease or better) | 56% | [11] |
| Phase I | 650 mg/m² | Recommended Phase II Dose (MTD) | - | [11] |
| Phase II (NCT01967810) | 600 mg/m² | Median Progression-Free Survival (PFS) | 1.4 months | [12][19][20] |
| Phase II (Arm 1: Recurrent GBM) | 600 mg/m² | Median Overall Survival (OS) | 13.4 months | [12][19][20] |
| Phase II (Arm 2: Bevacizumab Refractory) | 600 mg/m² | Median Overall Survival (OS) | 5.8 months | [12][19][20] |
Note: While the Phase II trial (NCT01967810) established the safety of ANG1005, it did not meet its primary efficacy endpoints in a heavily pretreated patient population.[10][12][19]
Key Experimental Protocols
The mechanism and efficacy of ANG1005 have been elucidated through various key experiments.
In Situ Brain Perfusion
-
Objective: To quantify the rate of ANG1005 transport across the BBB.
-
Methodology: The brain vasculature of anesthetized rats is isolated and perfused with a buffered saline solution containing radiolabeled 125I-ANG1005 or 3H-paclitaxel for a short duration. After perfusion, the brain is removed, and radioactivity is measured to calculate the brain influx transfer coefficient (Kin), representing the unidirectional influx rate. To confirm LRP1 involvement, competitive inhibition studies are performed by co-perfusing with unlabeled Angiopep-2 or other LRP ligands.[17]
Intracerebral Tumor Xenograft Model
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Objective: To assess the in vivo anti-tumor efficacy of ANG1005.
-
Methodology: Human U87 MG glioblastoma cells are stereotactically implanted into the brains of immunodeficient nude mice. After tumor establishment, mice are treated with intravenous injections of ANG1005, paclitaxel, or a vehicle control. Animal survival, body weight, and clinical symptoms are monitored daily. The primary endpoint is a significant increase in the survival of ANG1005-treated mice compared to control groups.[6]
Cell Cycle Analysis
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Objective: To confirm the intracellular mechanism of action of paclitaxel released from ANG1005.
-
Methodology: U87 MG glioblastoma cells are cultured and treated with equimolar concentrations of ANG1005 or paclitaxel for 24 hours. Following treatment, cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide. The DNA content of individual cells is then analyzed using a flow cytometer. An accumulation of cells in the G2/M phase of the cell cycle indicates mitotic arrest, consistent with paclitaxel's mechanism.[6]
Conclusion
ANG1005 represents a sophisticated approach to drug delivery for glioblastoma. By conjugating paclitaxel to the Angiopep-2 peptide, it successfully utilizes the LRP1 receptor for active transport across the blood-brain barrier and into tumor cells. Once inside, it releases its cytotoxic payload, leading to mitotic arrest and apoptosis. While clinical trials in heavily pretreated glioma patients have not shown significant efficacy, the mechanism of ANG1005 demonstrates the potential of peptide-drug conjugates to overcome the significant challenge of the blood-brain barrier in treating central nervous system malignancies.[12]
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